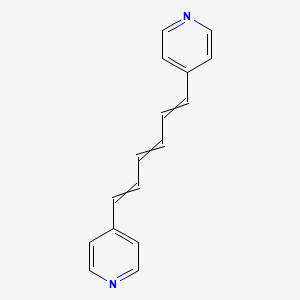
Pyridine, 4,4'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the desired compound.
Cyclization Reactions: Forming the pyridine ring structure.
Functional Group Modifications: Introducing or modifying functional groups to achieve the final structure.
Industrial Production Methods
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- involves its interaction with molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- may include other pyridine derivatives, such as:
Pyridine-2,6-dicarboxylic acid: Known for its chelating properties.
4-Methylpyridine: Used in the synthesis of various chemicals.
2,4,6-Trimethylpyridine: Known for its use in organic synthesis.
Uniqueness
The uniqueness of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- lies in its specific structure and the resulting chemical properties
Propiedades
Número CAS |
118464-76-9 |
|---|---|
Fórmula molecular |
C16H14N2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-(6-pyridin-4-ylhexa-1,3,5-trienyl)pyridine |
InChI |
InChI=1S/C16H14N2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h1-14H |
Clave InChI |
KELBNMIGZKCXGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C=CC=CC=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
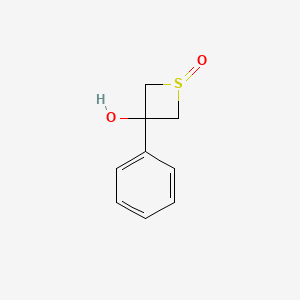
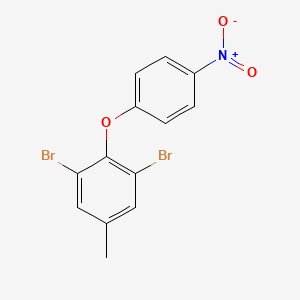
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
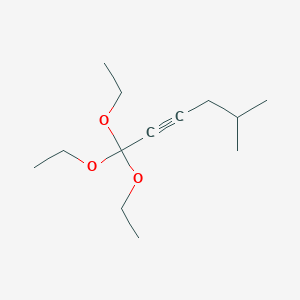





![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
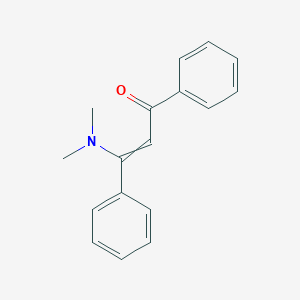
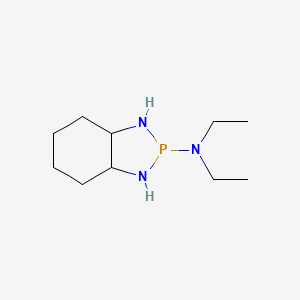
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
